molecular formula C5H5F3N2O2 B2808699 Ethyl 2-Diazo-3,3,3-trifluoro-propionate CAS No. 59733-95-8

Ethyl 2-Diazo-3,3,3-trifluoro-propionate

Cat. No.: B2808699
CAS No.: 59733-95-8
M. Wt: 182.102
InChI Key: GXFLKLPWJHICEV-UHFFFAOYSA-N
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Description

Ethyl 2-Diazo-3,3,3-trifluoro-propionate is a novel CF-containing building block . It has a molecular formula of C5H5F3N2O2 and a molecular weight of 182.1 .


Synthesis Analysis

This compound can be easily prepared and has been used in reactions with nitriles in the presence of rhodium acetate .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 5 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

This compound reacts readily with nitriles in the presence of rhodium acetate to afford CF-substituted oxazoles .


Physical and Chemical Properties Analysis

The boiling point of this compound is 60-62°C/100mm . It has a molecular weight of 182.10, and its exact mass is 182.03031189 .

Scientific Research Applications

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is a key intermediate in synthesizing various trifluoromethyl heterocycles. It facilitates the creation of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. This process can be direct or may require an additional step (Honey et al., 2012).

Photoaffinity Labeling

2-Diazo-3,3,3-trifluoropropionyl chloride, derived from trifluorodiazoethane, is used in photoaffinity labeling. It offers stability and efficiency in labeling enzymes, showing less rearrangement compared to other diazoacyl reagents. This compound is particularly useful for labeling thiols (Chowdhry, Vaughan, & Westheimer, 1976).

Trifluoromethylated Molecules Synthesis

Ethyl 3,3,3-trifluoro-2-diazopropionate is instrumental in synthesizing functionalized CF3-containing γ, δ-unsaturated carboxylic esters. It undergoes a reaction with allylic sulfides, leading to dienoic esters, which are valuable in synthetic applications, including the creation of fluorinated retinoids (Shi, Xu, & Xu, 1991).

Generation of Destabilized Vinyl Cations

Ethyl 2-diazo-3-hydroxy carboxylates undergo complex reactions with boron trifluoride etherate, leading to various products depending on the reaction environment. This process involves the formation of cycloalkylidene diazonium salts and highly reactive vinyl cations, showcasing the compound's versatility in organic synthesis (Pellicciari et al., 1996).

Ethanolysis of Perfluoro-(2-methyl-2H-azirine)

Ethyl 2-ethoxy-3,3,3-trifluoro-2-hydroxy- and 3,3,3-trifluoro-2,2-dihydroxy-propionate are obtained through the reaction of perfluoro-(2-methyl-2H-azirine) with ethanol. This demonstrates the compound's role in producing esters from trifluoropyruvic acid hydrate (Banks, Berry, & Moore, 1969).

Creation of Trifluoromethylated Pyrazoles

Ethyl 2-diazo-4,4,4-trifluoroacetoacetate reacts with N,N-diethylamino-prop-1-yne to form unexpected trifluoromethylated pyrazoles, showcasing a novel pathway in organic chemistry (Guillaume et al., 1994).

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H319-H332-H302-H312-H315-H335. Precautionary statements include P261-P271-P304+P340-P312-P264-P270-P301+P312-P330-P501 .

Mechanism of Action

Target of Action

Ethyl 2-Diazo-3,3,3-trifluoro-propionate is primarily used in organic synthesis reactions . It can transform into carbene compounds, which are highly reactive and can interact with a variety of molecular targets .

Mode of Action

The compound undergoes a diazo reaction in the process of organic synthesis . This reaction involves the loss of dinitrogen, resulting in the formation of a carbene. This carbene can then participate in various types of reactions, such as carbonyl transfer and the synthesis of nitrogen heterocyclic compounds .

Biochemical Pathways

It’s known that the compound can participate in the synthesis of nitrogen heterocyclic compounds , which are involved in a wide range of biochemical processes.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific reactions it participates in. As a carbene, it can react with a variety of molecular targets, leading to the formation of new compounds .

Action Environment

This compound is a yellow to orange liquid . It is unstable in light and air and decomposes at high temperatures . It can dissolve in many organic solvents . These properties suggest that the compound’s action, efficacy, and stability can be influenced by environmental factors such as light, air, temperature, and the presence of suitable solvents.

Properties

IUPAC Name

ethyl 2-diazo-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O2/c1-2-12-4(11)3(10-9)5(6,7)8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFLKLPWJHICEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59733-95-8
Record name 59733-95-8
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